![molecular formula C17H17BrN2O3S B2601708 N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide CAS No. 950164-07-5](/img/structure/B2601708.png)
N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide, also known as BPP, is a chemical compound that has shown potential in various scientific research applications. BPP is a small molecule that has been synthesized in the laboratory and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用机制
The mechanism of action of N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cells. N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide has been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation. N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammatory genes.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide has been shown to have various biochemical and physiological effects. In addition to its anticancer and anti-inflammatory effects, N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide has been shown to inhibit the activity of the proteasome, which is a complex of proteins that is involved in the degradation of proteins in cells. Inhibition of the proteasome can lead to the accumulation of misfolded and damaged proteins, which can lead to cell death.
实验室实验的优点和局限性
N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized in the laboratory. It has been shown to have potent anticancer and anti-inflammatory effects, which make it a promising candidate for further study. However, N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide also has some limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. It also has low bioavailability, which means that it may not be effective when administered orally.
未来方向
There are several future directions for the study of N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide. One direction is to further investigate its mechanism of action. Understanding how N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide inhibits the activity of various signaling pathways in cells could lead to the development of more effective cancer and anti-inflammatory therapies. Another direction is to improve the bioavailability of N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide. This could be done by modifying the chemical structure of N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide or by developing new delivery methods. Finally, N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide could be studied in combination with other anticancer or anti-inflammatory agents to determine if it has synergistic effects.
合成方法
N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide can be synthesized in the laboratory using a modified version of the Ugi reaction. The Ugi reaction is a four-component reaction that involves the reaction of an aldehyde, an amine, an isocyanide, and a carboxylic acid to form a peptide-like compound. In the synthesis of N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide, 3-bromobenzaldehyde, (E)-cinnamylamine, tert-butyl isocyanide, and t-butylacetic acid are used as starting materials. The reaction is carried out in the presence of a catalyst and yields N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide as the final product.
科学研究应用
N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide has been studied for its potential in various scientific research applications. One of the most promising applications is its use as an anticancer agent. N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It does this by inducing apoptosis, or programmed cell death, in cancer cells. N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide has also been studied for its potential as an anti-inflammatory agent. Inflammation is a natural response of the body to injury or infection, but chronic inflammation can lead to various diseases such as arthritis, diabetes, and cancer. N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide has been shown to inhibit the production of inflammatory cytokines and chemokines, which are molecules that are involved in the inflammatory response.
属性
IUPAC Name |
N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3S/c18-15-7-4-8-16(13-15)20-17(21)9-11-19-24(22,23)12-10-14-5-2-1-3-6-14/h1-8,10,12-13,19H,9,11H2,(H,20,21)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPSZCDQAKAPBZ-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCC(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

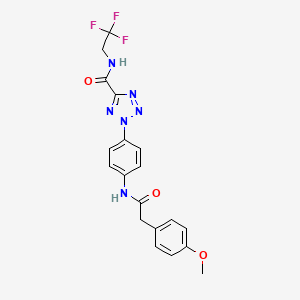
![N-(3-chlorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2601626.png)
![N-(2-chlorophenyl)-2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2601629.png)
![(Z)-2-cyano-N-(3-imidazol-1-ylpropyl)-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2601632.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(oxolan-2-yl)methanone](/img/structure/B2601633.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-N-(3-methoxybenzyl)-3-methylpiperidine-3-carboxamide](/img/structure/B2601634.png)
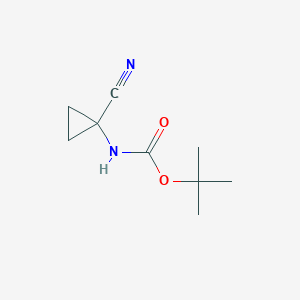
![N-(1-cyanocyclopentyl)-2-[(cyanomethyl)(ethyl)amino]acetamide](/img/structure/B2601636.png)
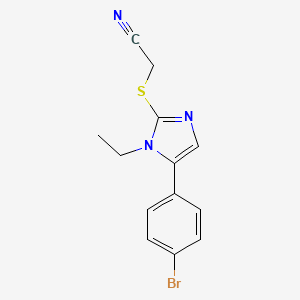
![N-[3-(6-methoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2601641.png)
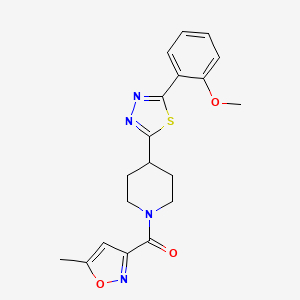
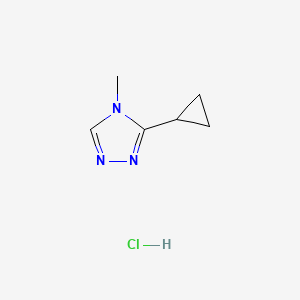

![2-{2-[(4-Carboxypyridin-2-yl)oxy]ethoxy}pyridine-4-carboxylic acid](/img/structure/B2601648.png)